molecular formula C6H5FN2O B1329777 5-Fluoronicotinamide CAS No. 70-58-6

5-Fluoronicotinamide

Cat. No.: B1329777
CAS No.: 70-58-6
M. Wt: 140.11 g/mol
InChI Key: GCDSJMZGWCQCRU-UHFFFAOYSA-N
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Description

5-Fluoronicotinamide is a fluorinated derivative of nicotinamide, characterized by the presence of a fluorine atom at the 5-position of the pyridine ring.

Preparation Methods

The synthesis of 5-Fluoronicotinamide typically involves the fluorination of nicotinamide or related intermediates. One common method includes the conversion of 5-fluoropyridine to 2,6-dichloro-3-cyano-5-fluoropyridine using phosphorus oxychloride and phosphorus pentachloride. This intermediate is then hydrolyzed to 2,6-dichloro-5-fluoronicotinamide by heating with concentrated sulfuric acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

5-Fluoronicotinamide undergoes various chemical reactions, including:

Scientific Research Applications

5-Fluoronicotinamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

5-Fluoronicotinamide is unique among its analogs due to its specific fluorination, which enhances its biological activity and selectivity. Similar compounds include:

Properties

IUPAC Name

5-fluoropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O/c7-5-1-4(6(8)10)2-9-3-5/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDSJMZGWCQCRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90220255
Record name Nicotinamide, 5-fluoro-
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Molecular Weight

140.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70-58-6
Record name 5-Fluoro-3-pyridinecarboxamide
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Record name Nicotinamide, 5-fluoro-
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Record name 5-Fluoronicotinamide
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Record name Nicotinamide, 5-fluoro-
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Record name 5-Fluoronicotinamide
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Record name 5-Fluoronicotinamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of 5-Fluoronicotinamide and how does it affect bacteria?

A: this compound (5-FNAM) acts as a niacin antagonist, specifically inhibiting bacterial growth by interfering with nicotinic acid metabolism. [] This inhibition can be reversed by the addition of nicotinic acid, suggesting a competitive mechanism. [] Studies have shown that 5-FNAM effectively inhibits the growth of various bacterial species, including Streptococcus, Staphylococcus aureus, Escherichia coli, and Lactobacillus plantarum. []

Q2: How does this compound impact enzyme activity in the liver?

A: this compound, along with other nicotinamide analogs like nicotinic acid and isonicotinic acid hydrazide, can induce the activity of liver enzymes such as tryptophan pyrrolase and tyrosine transaminase. [] This induction is thought to be linked to the compound's ability to increase NAD+ levels in the liver. [] Interestingly, the increase in NAD+ levels precedes enzyme induction, suggesting a causal relationship. []

Q3: Is there evidence that this compound's effects on enzyme activity are mediated through hormonal pathways?

A: Research suggests that this compound may indirectly induce liver enzymes by influencing the adrenal glands. [] The compound's ability to increase NAD+ levels in the adrenals is hypothesized to stimulate the synthesis and release of cortical hormones, which then act as the direct inducers of liver enzymes. [] This hypothesis is supported by the observation that hypophysectomy abolishes the enzyme-inducing effect of this compound. []

Q4: Does the structure of this compound relate to its activity?

A: While specific structure-activity relationship studies are limited in the provided abstracts, modifications at the 3rd or 5th position of the pyridine ring in 5-Fluoronicotinic acid, a closely related compound, did not enhance its antibacterial activity. [] This finding suggests that the fluorine atom at the 5th position plays a crucial role in its biological activity. Further research focusing on 5-FNAM specifically would be needed to fully elucidate its structure-activity relationship.

Q5: Are there any known in vivo applications of this compound?

A: Research shows that 5-FNAM, alongside 5-Fluoronicotinic acid and 5-fluoro-N-dimethylaminomethylnicotinamide, demonstrated in vivo activity against Streptococcus pyogenes in a mouse model. [] These compounds protected mice from infection at a dosage of 83 mg/kg administered subcutaneously twice. [] This finding highlights the potential therapeutic application of 5-FNAM as an antibacterial agent.

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